molecular formula C8H6KNO4S B1496206 3-Indoxyl Sulfate-d4 Potassium Salt

3-Indoxyl Sulfate-d4 Potassium Salt

Cat. No.: B1496206
M. Wt: 255.33 g/mol
InChI Key: MDAWATNFDJIBBD-IOMGBYCSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indoxyl Sulfate-d4 Potassium Salt (CAS 1346601-03-3) is a deuterated, stable isotope-labeled compound that serves as an essential internal standard in the quantitative analysis of its non-deuterated analog, indoxyl sulfate. Indoxyl sulfate is a protein-bound uremic toxin whose accumulation in the bloodstream is strongly associated with the progression of Chronic Kidney Disease (CKD), cardiovascular complications, and other systemic toxicities . The primary research value of this compound lies in its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it enables highly precise and accurate measurement of indoxyl sulfate levels in biological matrices such as serum and plasma . In clinical and research settings, this deuterated internal standard is critical for developing reference assay methods for indoxyl sulfate. It corrects for variability in sample preparation and instrument analysis, ensuring data reliability. Method validation studies using this compound have demonstrated excellent assay performance, including high linearity (R² ≥ 0.999), superior precision with coefficients of variation below 5%, and low limits of quantification . Its use is fundamental in studies investigating the correlation between indoxyl sulfate concentrations and CKD stages, as well as in evaluating the efficacy of interventions like dialysis and drug therapies in removing this toxin . By providing a robust means to monitor this key uremic toxin, this compound is an indispensable tool for advancing our understanding of CKD pathophysiology and developing improved diagnostic and therapeutic strategies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6KNO4S

Molecular Weight

255.33 g/mol

IUPAC Name

potassium;(1,2,4,5-tetradeuterioindol-3-yl) sulfate

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,3D,5D;/hD

InChI Key

MDAWATNFDJIBBD-IOMGBYCSSA-M

Isomeric SMILES

[2H]C1=CC=C2C(=C1[2H])C(=C(N2[2H])[2H])OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Synthesis and Quality Control of 3 Indoxyl Sulfate D4 Potassium Salt for Research Applications

Synthetic Routes for Deuterium (B1214612) Incorporation into 3-Indoxyl Sulfate (B86663) (Conceptual Focus)

The introduction of deuterium atoms into the 3-indoxyl sulfate molecule is a key step in producing the labeled standard. Conceptually, two primary strategies can be employed: hydrogen-deuterium (H-D) exchange reactions on a pre-existing indole (B1671886) structure or the use of deuterated building blocks in a multi-step chemical synthesis. acanthusresearch.com

Acid-catalyzed H-D exchange presents a direct method for deuteration. nih.gov For instance, treating a 3-substituted indole with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in a deuterated solvent like methanol-d4 (B120146) (CD3OD), can facilitate the exchange of hydrogen atoms on the indole ring with deuterium. nih.gov The reaction conditions, including temperature and the concentration of the acid, are critical factors that influence the efficiency and extent of deuterium incorporation. nih.gov For 3-unsubstituted indoles, weaker deuterated acids like deuterated acetic acid (CD3CO2D) at elevated temperatures may be used to achieve deuteration at various positions on the indole ring. nih.gov

Alternatively, a synthetic approach can be designed using isotopically labeled starting materials. This method offers greater control over the specific positions of the deuterium atoms. The synthesis would involve coupling a deuterated indole precursor with a sulfating agent, followed by conversion to the potassium salt. This route, while potentially more complex and costly, can ensure high levels of isotopic enrichment at defined locations within the molecule.

Analytical Purity Assessment and Isotopic Enrichment Verification of 3-Indoxyl Sulfate-d4 Potassium Salt

To guarantee the quality of this compound for research applications, a comprehensive analytical assessment is essential. This involves verifying both its chemical (chromatographic) purity and its isotopic purity.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound. lgcstandards.com This method separates the compound of interest from any potential impurities. A reversed-phase HPLC system is commonly employed, often using a C8 or C18 column. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724), run in a gradient elution mode. researchgate.netresearchgate.net

Detection can be achieved using a fluorescence detector, as indoxyl sulfate is naturally fluorescent. nih.govnih.gov The excitation and emission wavelengths are set to maximize the signal for 3-indoxyl sulfate (e.g., excitation at 280 nm and emission at 383 nm). researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks. Commercial suppliers often specify a purity of >95% or ≥97% as determined by HPLC. lgcstandards.comsigmaaldrich.com

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterValue
Column Reversed-phase C8 or C18
Mobile Phase Gradient of aqueous buffer (e.g., 50 mM ammonium formate, pH 3.0) and methanol/acetonitrile
Flow Rate ~0.7 mL/min
Detection Fluorescence (Excitation: ~280 nm, Emission: ~383 nm)
Purity Specification >95% or ≥97%

This table presents typical parameters and should be adapted based on the specific instrumentation and analytical goals.

Isotopic Purity (Mass Spectrometry)

Mass spectrometry (MS) is the definitive technique for verifying the isotopic enrichment of this compound. sigmaaldrich.comsigmaaldrich.com This method measures the mass-to-charge ratio of the ions, allowing for the differentiation between the deuterated and non-deuterated forms of the compound. The analysis will confirm the incorporation of four deuterium atoms, resulting in a mass shift of +4 compared to the unlabeled compound. sigmaaldrich.com

The isotopic purity is typically expressed as "atom % D" and for high-quality standards, it should be ≥97%. sigmaaldrich.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful approach that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for the quantitative analysis of stable isotope-labeled standards in complex matrices. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Chemical Formula C8D4H2KNO4S sigmaaldrich.com
Molecular Weight 255.33 g/mol lgcstandards.comsigmaaldrich.comnih.gov
Mass Shift M+4 sigmaaldrich.com
Isotopic Purity (atom % D) ≥97% sigmaaldrich.com
CAS Number 1346601-03-3 lgcstandards.comsigmaaldrich.comnih.govavantorsciences.com

Standardization and Reference Material Considerations for Stable Isotope Labeled Compounds

Stable isotope-labeled compounds like this compound serve as ideal internal standards in quantitative analyses, particularly in mass spectrometry-based methods. acanthusresearch.comamerigoscientific.com Their chemical and physical properties are nearly identical to their unlabeled counterparts, but their difference in mass allows for their distinct detection. acanthusresearch.com This is crucial for correcting for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. amerigoscientific.com

For a stable isotope-labeled compound to be considered a reliable reference material, several factors are critical. The stability of the deuterium label is paramount; the deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss or exchange with protons from the solvent or sample matrix. acanthusresearch.com The isotopic enrichment should be high to minimize any contribution from the unlabeled species. acanthusresearch.com

Furthermore, the reference material should be accompanied by a Certificate of Analysis (CoA) that provides detailed information on its purity, isotopic enrichment, and storage conditions. lgcstandards.com The characterization of such standards should be performed using validated analytical methods. The use of well-characterized stable isotope-labeled reference materials is essential for ensuring the quality and comparability of data across different laboratories and studies. lgcstandards.com

Advanced Bioanalytical Methodologies Employing 3 Indoxyl Sulfate D4 Potassium Salt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for 3-Indoxyl Sulfate (B86663) Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted analytical technique for the precise and reliable quantification of indoxyl sulfate in various biological samples like plasma and serum. mdpi.comnih.gov This methodology offers high sensitivity, specificity, and the ability to measure multiple compounds in a single run. mdpi.com The use of 3-Indoxyl Sulfate-d4 Potassium Salt as an internal standard is a cornerstone of these methods, compensating for potential analytical variability. researchgate.netnih.gov In these assays, samples, typically serum or plasma, undergo protein precipitation, often with acetonitrile (B52724) that contains the deuterated internal standard. researchgate.netresearchgate.netnih.gov

Chromatographic separation is a crucial step to isolate indoxyl sulfate and its internal standard from other matrix components before they enter the mass spectrometer.

Reversed-Phase Liquid Chromatography (RP-LC) is a commonly employed technique for the separation of indoxyl sulfate. This method utilizes a non-polar stationary phase and a polar mobile phase. C18 columns are frequently the stationary phase of choice for this application. nih.govnih.govnih.gov The separation is achieved by gradient elution, where the composition of the mobile phase is altered over time. nih.gov Typically, the mobile phase consists of a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.comnih.govnih.gov

Table 1: Examples of RP-LC Parameters for Indoxyl Sulfate Analysis

ParameterCondition 1Condition 2
Column Polaris 3 C18-A nih.govAcquity BEH C18 (2.1 × 100 mm, 1.7 μm) nih.gov
Mobile Phase A 0.1% (v/v) formic acid in water nih.gov10 mM ammonium (B1175870) formate; pH 4.3 nih.gov
Mobile Phase B Acetonitrile (ACN) nih.govAcetonitrile (ACN) nih.gov
Flow Rate 0.5 mL/min nih.gov0.3 mL/min nih.gov
Column Temperature 40°C nih.govNot Specified
Elution Type Gradient nih.govIsocratic (85:15, v/v) nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 μm) to achieve higher resolution, faster analysis times, and increased sensitivity. researchgate.netnih.gov UPLC systems are widely used for the quantification of indoxyl sulfate and other uremic toxins. researchgate.netmdpi.comnih.gov The fundamental principles of separation are similar to RP-LC, with C18-based column chemistries being very common. nih.govmdpi.com The enhanced performance of UPLC makes it particularly suitable for clinical and research laboratories where high throughput and robust results are necessary. researchgate.net

Table 2: UPLC System Parameters for Indoxyl Sulfate Quantification

ParameterCondition 1Condition 2
System Waters Acquity UPLC nih.govWaters Acquity™ UPLC nih.govmdpi.com
Column Not SpecifiedHSS T3 1.8 μm (2.1 × 100 mm) nih.govmdpi.com
Pre-column Not SpecifiedHSS T3 1.8 μm VanGuard (2.1 × 5 mm) nih.govmdpi.com
Mobile Phase A Water with 0.1% formic acid nih.gov0.075% (v/v) formic acid in water nih.govmdpi.com
Mobile Phase B Acetonitrile with 0.1% formic acid nih.govMethanol (B129727) nih.govmdpi.com
Column Temperature 40°C nih.gov40°C nih.govmdpi.com

Following chromatographic separation, the analytes are introduced into the mass spectrometer for detection and quantification.

Electrospray Ionization (ESI) is the most common ionization technique for the analysis of polar molecules like indoxyl sulfate. nih.govmdpi.com For indoxyl sulfate and its deuterated analog, negative ionization mode (ESI-) is universally employed. nih.govnih.gov This is because the sulfate group is readily deprotonated to form a negative ion, which can be efficiently detected by the mass spectrometer. The ESI process involves applying a high voltage to the liquid eluting from the LC column, creating an aerosol of charged droplets from which the analyte ions are desolvated and enter the mass analyzer. researchgate.net Optimized ESI parameters, such as spray voltage and capillary temperature, are crucial for achieving maximum sensitivity. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. nih.govlabce.com In an MRM experiment, the first quadrupole isolates a specific precursor ion (based on its mass-to-charge ratio, m/z), which is then fragmented in a collision cell. labce.com The third quadrupole then isolates a specific fragment, or product ion. labce.com This transition from a precursor ion to a product ion is highly specific to the analyte of interest. nih.gov

For the quantification of indoxyl sulfate, specific MRM transitions are monitored. The precursor ion for indoxyl sulfate is m/z 212.04. nih.gov For its deuterated internal standard, this compound, the precursor ion is m/z 216.04, reflecting the mass increase from the four deuterium (B1214612) atoms. nih.gov The selection of product ions is based on the fragmentation pattern of the precursor. A common product ion for both the analyte and the internal standard is m/z 80.14, corresponding to the [SO3]⁻ fragment. nih.gov Monitoring these specific transitions allows for highly selective quantification, even in complex biological matrices. nih.gov

Table 3: MRM Transitions for Indoxyl Sulfate and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Indoxyl Sulfate212.0480.14 nih.gov
Indoxyl Sulfate212.04132.05 nih.gov
This compound216.0480.14 nih.gov

Mass Spectrometric Detection Techniques

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Precursor and Product Ion Selection for Labeled and Unlabeled Analytes

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of appropriate precursor and product ions is fundamental for the development of a sensitive and specific assay. For the quantification of 3-indoxyl sulfate and its deuterated internal standard, this compound, negative electrospray ionization (ESI) is commonly utilized. mdpi.com

The precursor ion for the unlabeled 3-indoxyl sulfate is typically the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 212. Upon fragmentation in the collision cell, two primary product ions are consistently reported: the sulfate group at m/z 80 and the indoxyl group at m/z 132. mdpi.com The transition of m/z 212 → 80 is frequently selected for quantification due to its high abundance and specificity. mdpi.com

For the labeled internal standard, this compound, the precursor ion is observed at m/z 216, reflecting the four deuterium atoms on the indole (B1671886) ring. The fragmentation pattern mirrors that of the unlabeled analyte, with the primary product ion being the sulfate group at m/z 80. The selected reaction monitoring (SRM) transition for the internal standard is therefore m/z 216 → 80. The use of a stable isotope-labeled internal standard with the same core structure and fragmentation behavior as the analyte is critical for compensating for variations in sample preparation and instrument response.

Table 1: Precursor and Product Ion Transitions for 3-Indoxyl Sulfate and 3-Indoxyl Sulfate-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
3-Indoxyl Sulfate21280 (Sulfate)Negative
3-Indoxyl Sulfate212132 (Indoxyl)Negative
3-Indoxyl Sulfate-d421680 (Sulfate)Negative
Collision Energy and Cone Voltage Optimization

To achieve optimal sensitivity and specificity in an LC-MS/MS method, the collision energy (CE) and cone voltage (or declustering potential) must be carefully optimized for each analyte and its corresponding internal standard. researchgate.netresearchgate.net The cone voltage influences the efficiency of ion sampling from the atmospheric pressure region into the mass spectrometer and can induce some in-source fragmentation if set too high. nih.gov Collision energy dictates the extent of fragmentation of the precursor ion in the collision cell. nih.gov

The optimization process typically involves infusing a standard solution of the analyte and internal standard directly into the mass spectrometer and systematically varying the cone voltage and collision energy to find the values that produce the most intense and stable signal for the desired product ions. researchgate.net For complex biological matrices, it is crucial to find a balance that maximizes the signal for the target analytes while minimizing interference from co-eluting matrix components. While specific optimal values are instrument-dependent, the goal is to achieve efficient fragmentation of the precursor ion to the chosen product ion, thereby maximizing the signal-to-noise ratio. researchgate.net

Sample Preparation Protocols for Biological Matrices in Research Settings

The analysis of 3-indoxyl sulfate in biological matrices such as plasma, serum, and urine requires effective sample preparation to remove proteins and other interfering substances that can suppress the ionization of the analyte and contaminate the analytical column and mass spectrometer. nih.govnih.gov

Protein precipitation is a widely used, simple, and rapid method for sample cleanup in bioanalysis. nih.gov Acetonitrile is a common precipitating agent due to its ability to efficiently denature and precipitate a broad range of plasma proteins. nih.govnih.gov The procedure typically involves adding a volume of cold acetonitrile (often in a 3:1 or 4:1 ratio of solvent to sample) to the biological sample. nih.gov After vortexing to ensure thorough mixing and complete protein precipitation, the sample is centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the analyte and the internal standard, is then collected for analysis. This method has been shown to yield high extraction recoveries for 3-indoxyl sulfate, often in the range of 90-99%. nih.gov

For samples with high concentrations of 3-indoxyl sulfate, such as those from patients with advanced chronic kidney disease, a dilution step may be necessary to bring the analyte concentration within the linear range of the calibration curve. mdpi.com Dilution is typically performed with the mobile phase or a surrogate matrix to maintain a consistent sample composition. nih.gov

In some cases, more extensive extraction procedures, such as solid-phase extraction (SPE), may be employed to achieve cleaner extracts, particularly when lower limits of quantification are required. nih.gov However, for many research applications, the combination of protein precipitation followed by dilution is sufficient to achieve the necessary sensitivity and accuracy, especially when using a stable isotope-labeled internal standard like this compound. nih.govmdpi.com

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS analysis. nih.govnih.gov These effects can lead to inaccurate and imprecise results if not properly addressed. The use of a co-eluting, stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. nih.gov Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Studies have shown that even with simple protein precipitation, the use of a deuterated internal standard can result in ionization recoveries ranging from 87% to 113%, indicating that the matrix effect is effectively managed. nih.gov To further minimize long-term matrix effects, a high organic wash step can be incorporated at the end of each chromatographic run to remove strongly retained matrix components from the column. nih.gov

Method Validation Parameters for Isotope Dilution Assays

A bioanalytical method using isotope dilution mass spectrometry must be rigorously validated to ensure its reliability for quantitative analysis. The validation is typically performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. nih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov For 3-indoxyl sulfate assays, accuracies are often within 97.7% to 107.3%, with precision (expressed as the coefficient of variation) being less than 15%. nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including potential interfering substances. mdpi.com

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.gov

Matrix Effect: The influence of the sample matrix on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage at low temperatures. nih.gov

Table 2: Typical Validation Parameters for a 3-Indoxyl Sulfate Isotope Dilution Assay

ParameterTypical Acceptance CriteriaReported Findings for 3-Indoxyl Sulfate Assays
Linearity (r²) >0.99>0.99 nih.govresearchgate.net
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)≤4.0% nih.gov
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)≤4.3% nih.gov
Accuracy (% Bias) Within ±15% (±20% at LLOQ)97.7% to 107.3% nih.gov
Extraction Recovery Consistent and reproducible90% to 99% nih.gov
Matrix Effect Minimal and compensated by ISIonization recoveries of 87% to 113% nih.gov
Analyte Stability No significant degradationStable under various conditions (freeze-thaw, room temp, long-term) nih.gov

Linearity and Calibration Curve Establishment

The establishment of a linear relationship between the analyte concentration and the detector response is fundamental to quantitative analysis. In the context of indoxyl sulfate measurement, calibration curves are typically generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against a series of known concentrations of the analyte.

Numerous studies have demonstrated excellent linearity for the quantification of indoxyl sulfate using this internal standard. For instance, a UPLC-MS/MS method reported a correlation coefficient (r) of >0.999 over an analytical measurement range of 0.05–5 mg/L. nih.govresearchgate.net Similarly, another LC-MS/MS method achieved a coefficient of determination (R²) of 0.994 ± 0.002. nih.gov An LC-HRMS method also showed linearity with r² values greater than 0.99 across a concentration range of 100 to 40,000 ng/mL. ub.edu These high correlation coefficients indicate a strong linear relationship, which is a prerequisite for accurate quantification. nih.govresearchgate.netnih.govub.edu

Table 1: Linearity and Calibration Curve Parameters from Various Studies

Analytical Method Concentration Range Correlation Coefficient (r or r²) Source(s)
UPLC-MS/MS 0.05–5 mg/L >0.999 nih.govresearchgate.net
LC-MS/MS 0.1-100 µg/mL 0.994 ± 0.002 nih.gov
LC-HRMS 100–40,000 ng/mL >0.99 ub.edu

This table presents a summary of linearity data from different bioanalytical methods employing this compound as an internal standard.

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy, the closeness of a measured value to a standard or known value, and precision, the closeness of two or more measurements to each other, are critical for validating a bioanalytical method. These parameters are typically assessed at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day).

A robust LC-MS/MS method demonstrated high accuracy, with values ranging from 97.7% to 107.3%. nih.govresearchgate.net The intra-day and inter-day precision for this method were found to be ≤ 4.0% and ≤ 4.3%, respectively. nih.govresearchgate.net Another study using UPLC-MS/MS reported intra-run coefficients of variation from 1.1% to 6.4% and between-run variations from 2.2% to 10.6%. An LC-HRMS method showed inter-day accuracy for quality control samples between 92% and 101%, with imprecision (relative standard deviation) values ranging from 0.7% to 8.8%. ub.edu These results fall within the generally accepted limits for bioanalytical method validation, which typically require the precision to be within ±15% (and ±20% for the LLOQ) and the accuracy to be within 85-115% (80-120% for the LLOQ).

Table 2: Accuracy and Precision Data for Indoxyl Sulfate Quantification

Analytical Method Parameter Low QC Medium QC High QC Source(s)
LC-MS/MS Accuracy (%) 97.7-104.8 97.7-104.8 97.7-104.8 nih.gov
Intra-day Precision (≤%) 4.0 4.0 4.0 nih.gov
Inter-day Precision (≤%) 4.3 4.3 4.3 nih.gov
UPLC-MS/MS Intra-run CV (%) 1.1-6.4 1.1-6.4 1.1-6.4
Between-run CV (%) 2.2-10.6 2.2-10.6 2.2-10.6
LC-HRMS Inter-day Accuracy (%) 100 92 101 ub.edu
Inter-day Imprecision (%) 8.2 8.8 0.7 ub.edu

This table summarizes accuracy and precision findings from different studies, demonstrating the reliability of methods using this compound.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) Determination

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For the quantification of indoxyl sulfate, one UPLC-MS/MS method established an LLOQ of 0.05 mg/L. nih.gov Another LC-MS/MS method reported an LLOQ of 0.1 µg/mL and an LOD of 0.03 µg/mL. nih.gov An LC-HRMS method selected its lowest calibrator of 100 ng/mL as the LLOQ, which demonstrated acceptable accuracy and imprecision. ub.edu The sensitivity of these methods is generally sufficient for the analysis of indoxyl sulfate in biological matrices. nih.gov

Table 3: LOD and LLOQ Values for Indoxyl Sulfate Analysis

Analytical Method LOD LLOQ Source(s)
UPLC-MS/MS Not Reported 0.05 mg/L nih.gov
LC-MS/MS 0.03 µg/mL 0.1 µg/mL nih.gov
LC-HRMS Not Reported 100 ng/mL ub.edu

This table provides a comparison of the limit of detection and lower limit of quantification achieved by various analytical methods.

Analyte and Internal Standard Stability in Prepared Samples and Stored Matrices

The stability of both the analyte (indoxyl sulfate) and the internal standard (this compound) is a critical factor for ensuring reliable results, especially when samples are not analyzed immediately. Stability is evaluated under various conditions, including room temperature, refrigeration, and multiple freeze-thaw cycles.

Studies have shown that indoxyl sulfate is stable under typical laboratory conditions. One study found that the analyte was stable at 4°C for 7 days and at -20°C and -70°C for 3 months. Another investigation reported that recoveries of indoxyl sulfate were between 96.3% and 102.1% after 24 hours at room temperature and after three freeze-thaw cycles. nih.gov Recoveries after 2 months of storage at -30°C were between 91.4% and 102.4%. nih.gov The stability of processed samples in the autosampler has also been confirmed, with relative recoveries of 95.9% to 109.3% after 5 days of storage at 4°C. nih.gov An LC-HRMS method demonstrated that extracted samples were stable for up to 48 hours in the autosampler at 8°C, with accuracy ranging from 93% to 107%. ub.edu

Table 4: Stability of Indoxyl Sulfate Under Various Storage Conditions

Condition Duration Recovery/Accuracy Source(s)
Room Temperature 24 hours 96.3% - 102.1% nih.gov
4°C 7 days Stable
4°C (in autosampler) 5 days 95.9% - 109.3% nih.gov
8°C (in autosampler) 48 hours 93% - 107% ub.edu
-20°C / -70°C 3 months Stable
-30°C 2 months 91.4% - 102.4% nih.gov
Freeze-Thaw Cycles 3 cycles 96.3% - 102.1% nih.gov

This table outlines the stability of indoxyl sulfate in various matrices and prepared samples as reported in the literature.

Recovery Studies for Extraction Efficiency

Recovery studies are performed to evaluate the efficiency of the sample preparation process in extracting the analyte from the biological matrix. This is typically determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration.

In a UPLC-MS/MS method, the recovery of indoxyl sulfate was reported to be between 102% and 107% over a concentration range of 0.53–4.25 mg/L in both water and serum matrices. Another study using an LC-MS/MS method that employed protein precipitation with acetonitrile for sample preparation also reported acceptable recovery. nih.gov

Table 5: Extraction Recovery of Indoxyl Sulfate

Analytical Method Matrix Concentration Range Recovery (%) Source(s)
UPLC-MS/MS Water and Serum 0.53–4.25 mg/L 102 - 107

This table presents data on the extraction efficiency of indoxyl sulfate from biological matrices.

Selectivity and Interference Assessment

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS analysis, selectivity is largely achieved through the specific mass-to-charge (m/z) transitions monitored for the analyte and the internal standard.

The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for potential matrix effects, which can cause ion suppression or enhancement and affect the accuracy of quantification. nih.gov By having identical physicochemical properties to the analyte, the internal standard experiences similar matrix effects, allowing for reliable correction. Furthermore, the use of a high organic flush at the end of each chromatographic run can help remove strongly retained matrix constituents, minimizing long-term ionization suppression. nih.gov

Carry-over Evaluation

Carry-over refers to the appearance of an analyte in a sample from a preceding sample. It is a critical parameter to assess, especially for methods intended for high-throughput analysis. Carry-over is typically evaluated by injecting a blank sample immediately after a high-concentration sample.

In a study validating an LC-MS/MS method for indoxyl sulfate, a high organic flush was employed at the end of each run to mitigate carry-over from strongly retained matrix components. nih.gov This practice helps to ensure that the results for a given sample are not influenced by the preceding one.

Role As a Stable Isotope Internal Standard in Quantitative Academic Research

Principle of Stable Isotope Dilution Mass Spectrometry for 3-Indoxyl Sulfate (B86663) Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the accurate quantification of compounds in complex matrices. The fundamental principle of this method is the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. In this case, 3-Indoxyl Sulfate-d4 Potassium Salt is added to biological samples like plasma or urine to quantify the naturally occurring 3-Indoxyl Sulfate. nih.gov

The core of the SID-MS technique relies on the fact that the SIL-IS is chemically and physically almost identical to the endogenous analyte. chromforum.org Consequently, it behaves in the same manner during every step of the analysis, including extraction, derivatization, and chromatography. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS.

During LC-MS/MS analysis, the SIL-IS and the native analyte co-elute, meaning they exit the liquid chromatography column at nearly the same time. nih.gov However, the mass spectrometer can easily differentiate between the two compounds due to the mass difference imparted by the deuterium (B1214612) atoms (a mass shift of +4 for the d4-labeled standard). sigmaaldrich.com By measuring the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added SIL-IS, an accurate calculation of the analyte's original concentration can be made, effectively correcting for procedural losses and analytical variations. nih.gov

Advantages of Deuterated Standards in Correcting for Matrix Effects and Ion Suppression

One of the most significant challenges in LC-MS/MS analysis of biological samples is the "matrix effect". nih.gov This phenomenon refers to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix, which can include salts, phospholipids, and other endogenous or exogenous substances. nih.govtandfonline.comnebiolab.com The matrix effect can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantitative results. wikipedia.org Ion suppression, a common issue in electrospray ionization (ESI), can occur when matrix components compete with the analyte for ionization or interfere with the desolvation process in the ion source. wikipedia.orguwaterloo.ca

The use of deuterated internal standards like this compound offers a robust solution to this problem. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte and co-elutes with it, it is subjected to the exact same matrix effects. chromforum.orgresearchgate.net If the analyte signal is suppressed by 20% due to matrix interference, the signal from the deuterated standard will also be suppressed by 20%. As a result, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate, effectively nullifying the impact of ion suppression or enhancement. This ensures that the quantitative data is reliable and reflects the true concentration of the analyte in the sample.

Research studies validating LC-MS/MS methods for 3-Indoxyl Sulfate demonstrate the high precision and accuracy achieved when using an isotope-labeled internal standard. The data below illustrates typical validation results, where precision is shown by the low coefficient of variation (%CV) and accuracy is close to 100%.

Table 1: Method Precision and Accuracy for 3-Indoxyl Sulfate Quantification Using a Stable Isotope-Labeled Internal Standard nih.gov

Sample TypeSpiked Concentration (µg/mL)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Human Plasma0.02 (LLOQ)3.14.3104.8
0.06 (Low QC)4.03.8101.5
6.00 (Medium QC)1.52.197.7
12.00 (High QC)1.31.698.3

Data adapted from a validation study of an LC-MS/MS method for Indoxyl Sulfate. nih.gov LLOQ: Lower Limit of Quantification; QC: Quality Control.

Comparison with Other Internal Standard Strategies in Analytical Research

While the use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, other internal standard strategies exist. uwaterloo.canih.gov These include the use of a structural analog or a homologous compound. A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.

The table below compares these different internal standard strategies.

Table 2: Comparison of Internal Standard Strategies

CharacteristicStable Isotope-Labeled IS (e.g., 3-Indoxyl Sulfate-d4)Structural Analog ISSingle IS for Multiple Analytes
PrincipleChemically identical to the analyte, differentiated by mass. chromforum.orgChemically similar to the analyte but with a different structure. nih.govOne compound used to correct for multiple different analytes in a single run. chromforum.org
Co-elution with AnalyteNearly identical retention time, ensuring co-elution. Similar, but often different retention time.Retention time will only match one, if any, of the analytes.
Correction for Matrix EffectsExcellent. Experiences identical ion suppression/enhancement as the analyte. chromforum.orgPartial. May not experience the same degree of matrix effects due to differences in elution and ionization.Poor to partial. Cannot effectively correct for analyte-specific matrix effects that occur at different retention times. chromforum.org
Correction for Sample Preparation LossExcellent. Mimics the analyte's recovery perfectly. Good. Similar, but not identical, extraction recovery.Variable. Recovery may not reflect the recovery of all analytes.
Availability & CostOften requires custom synthesis and can be expensive.More readily available and generally less expensive.Cost-effective as only one standard is needed.
Overall AccuracyHighest possible accuracy and precision. nih.govLess accurate than SIL-IS.Can lead to significant inaccuracies, especially with complex matrices. chromforum.org

The primary advantage of this compound over other strategies is its ability to perfectly mimic the behavior of the native analyte throughout the entire analytical workflow. Structural analogs, while better than no internal standard, cannot fully account for differences in extraction efficiency and, more importantly, analyte-specific ion suppression, because their minor structural and physicochemical differences can cause them to elute at slightly different times and respond differently to matrix interferences. nih.gov Therefore, for rigorous, high-stakes quantitative research, the use of a deuterated standard like this compound is the superior and most scientifically sound approach.

Applications in Mechanistic and Preclinical Research Studies

Investigation of Indoxyl Sulfate (B86663) Metabolism in In Vitro Models and Animal Studies

The use of 3-Indoxyl Sulfate-d4 Potassium Salt has been instrumental in elucidating the complex metabolic pathways and clearance mechanisms of indoxyl sulfate, a well-documented uremic toxin.

Ex vivo studies, which utilize living tissue outside the organism, provide a controlled environment to study specific physiological and metabolic processes. In one such study, rabbit thyroid glands were exposed to indoxyl sulfate to determine its effects on the gland's structure and function. nih.gov This research demonstrated that indoxyl sulfate can induce minor structural alterations and, more significantly, affect the thyroid at a molecular level by modulating the expression of the thyrotropin receptor (TSHR) and altering the secretion of thyroid hormones T3 and T4. nih.gov Other ex vivo models have employed human monocytes isolated from healthy subjects, which are then treated with indoxyl sulfate to study acute gene expression changes and inflammatory responses, providing insight into the compound's role in cardiovascular pathologies associated with uremia. mdpi.com These approaches allow researchers to observe the direct impact of the toxin on tissue and cellular function, bridging the gap between in vitro and in vivo experiments.

Animal models are indispensable for understanding the in vivo behavior of uremic toxins. The stable isotope-labeled this compound is particularly valuable in these studies as it allows for precise tracking and quantification of the exogenously administered compound, distinguishing it from the endogenously produced indoxyl sulfate. nih.govresearchgate.net

Studies in rats with both normal renal function and adenine-induced renal failure have utilized d4-labeled indoxyl sulfate to probe its clearance dynamics. nih.govresearchgate.net In these models, researchers could measure the concentration of the labeled toxin in plasma and kidney tissue after administration, providing direct evidence of how its renal handling is affected by kidney disease and by various therapeutic agents. nih.govresearchgate.net For instance, these studies have shown that inhibitors of specific renal transporters can significantly alter the plasma and kidney concentrations of d4-indoxyl sulfate, thereby clarifying the pathways responsible for its excretion. nih.govresearchgate.net Murine models, including those with surgically induced kidney damage (e.g., 5/6th nephrectomy), have also been used to study the accumulation and toxicity of indoxyl sulfate in various tissues, confirming its role in the progression of renal and cardiovascular disease. mdpi.comnih.gov

Table 1: Research Findings in Animal Models Using Indoxyl Sulfate Isotopes

Animal ModelKey InterventionResearch FocusKey FindingCitation
Intact RatsAdministration of d4-Indoxyl Sulfate and transporter inhibitors (probenecid, febuxostat)Elucidate the role of OATs and ABCG2 in indoxyl sulfate clearanceOAT inhibitors increase plasma d4-IS; ABCG2 inhibitors cause renal d4-IS accumulation. nih.govresearchgate.net
Adenine-induced Renal Failure RatsAdministration of d4-Indoxyl SulfateStudy indoxyl sulfate clearance in a disease stateThe effects of transporter inhibitors on d4-IS clearance are diminished due to reduced transporter expression. nih.govresearchgate.net
MiceDaily intraperitoneal injection of Indoxyl Sulfate for 8 weeksInvestigate long-term toxicityInduced intestinal macroscopical damage and increased intestinal permeability. glpbio.com
5/6th Nephrectomy RatsInduction of chronic kidney diseaseDocument toxin accumulationDemonstrated the presence and accumulation of indoxyl sulfate in proximal tubule cells. nih.gov

Elucidation of Transporter-Mediated Indoxyl Sulfate Dynamics

The accumulation of indoxyl sulfate in chronic kidney disease (CKD) is primarily due to inefficient renal excretion, a process heavily reliant on specialized transporter proteins. This compound has been a key reagent in studies aimed at dissecting the roles of these transporters.

Renal excretion of indoxyl sulfate from the blood into the urine is a two-step active process involving transporters on the basolateral and apical membranes of proximal tubule cells. Research has identified Organic Anion Transporters 1 and 3 (OAT1 and OAT3) on the basolateral side as crucial for uptake from the blood into the cells. nih.govresearchgate.net The ATP-binding cassette transporter G2 (ABCG2) is a key transporter on the apical side, responsible for secreting indoxyl sulfate into the tubular lumen. nih.gov

Studies using d4-indoxyl sulfate in rats have definitively shown that inhibiting OAT1/3 with probenecid (B1678239) leads to a suppressed uptake of the labeled toxin into the kidney and a subsequent increase in its plasma concentration. nih.govresearchgate.net Conversely, inhibiting the apical transporter ABCG2 with febuxostat (B1672324) resulted in a significant accumulation of d4-indoxyl sulfate within the kidney tissue, as its exit into the urine was blocked. nih.govresearchgate.net Metabolomic studies in knockout mice lacking OAT1 or OAT3 further confirm the central role of these transporters in regulating the plasma levels of indoxyl sulfate and other uremic solutes derived from the gut microbiome. nih.gov

To understand the efficiency and capacity of transporter-mediated processes, researchers perform quantitative kinetic studies using cellular models. Human proximal tubule epithelial cells engineered to overexpress specific transporters like OAT1 are a common model system. nih.gov

In a study using a microfluidic system with such cells, researchers investigated the transport kinetics of indoxyl sulfate. nih.gov They determined key kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the intrinsic clearance (CLᵢₙₜ), which describe the transporter's affinity for the substrate and the efficiency of transport, respectively. nih.gov These studies revealed that the presence of human serum albumin, to which indoxyl sulfate is highly bound, paradoxically facilitates its uptake via OAT1. nih.gov Furthermore, it was shown that albumin modified by the uremic state in CKD patients is less effective at facilitating this transport, contributing to the toxin's accumulation. nih.gov Mathematical models based on data from these cellular systems are also being developed to better predict indoxyl sulfate clearance in complex biological systems like a bioartificial kidney. uu.nlnih.gov

Table 2: Kinetic Parameters of OAT1-Mediated Indoxyl Sulfate Transport

ConditionTransporterModel SystemKinetic ParameterValueSignificanceCitation
Albumin-FreeOAT1Human Proximal Tubule CellsUnbound Kₘ (Kₘ,ᵤ)-Baseline affinity nih.gov
With Human Serum Albumin (HSA)OAT1Human Proximal Tubule CellsUnbound Kₘ (Kₘ,ᵤ)>20-fold decrease vs. albumin-freeAlbumin facilitates transport, increasing affinity. nih.gov
With CKD-Modified HSAOAT1Human Proximal Tubule CellsUnbound Kₘ (Kₘ,ᵤ)4-fold increase vs. normal HSAImpaired albumin function in CKD reduces transport efficiency. nih.gov
With Human Serum Albumin (HSA)OAT1Human Proximal Tubule CellsUnbound Intrinsic Clearance (CLᵢₙₜ,ᵤ)37-fold greater vs. albumin-freeGreatly enhanced transport efficiency in the presence of albumin. nih.gov
With CKD-Modified HSAOAT1Human Proximal Tubule CellsUnbound Intrinsic Clearance (CLᵢₙₜ,ᵤ)~7-fold decrease vs. normal HSAReduced transport efficiency contributes to toxin accumulation in CKD. nih.gov

Methodological Approaches in Gut Microbiome and Metabolomics Research

Indoxyl sulfate is a product of tryptophan metabolism by gut bacteria, making it a key molecule in studies of the gut-kidney axis. nih.govnih.gov Metabolomics, the large-scale study of small molecules, is a powerful tool in this field. This compound is essential for accurate quantification in these studies. It is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.gov By adding a known amount of the d4-labeled compound to a biological sample (like plasma or urine), researchers can correct for variations in sample preparation and instrument response, leading to highly accurate measurements of the endogenous, non-labeled indoxyl sulfate. nih.gov

This methodological approach has been applied in clinical studies investigating how interventions, such as nutritional therapy, can modulate the gut microbiota and reduce the production of uremic toxins. nih.gov It has also been used to explore the association between urinary levels of indoxyl sulfate, as a biomarker of gut microbiome function, and clinical outcomes in critically ill patients. nih.gov

Profiling of Tryptophan Metabolites and Their Conjugates

The accurate measurement of tryptophan and its extensive range of metabolites is crucial for investigating numerous physiological and pathological processes. Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantitative profiling of these compounds in biological matrices. nih.govnih.gov In this methodology, a known quantity of a stable isotope-labeled internal standard, such as this compound, is added to a biological sample. This "spiked" sample is then processed and analyzed by LC-MS/MS. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. nih.gov

Numerous studies have developed and validated robust LC-MS/MS methods for the simultaneous quantification of multiple tryptophan metabolites, including indoxyl sulfate, in various biological samples like serum, plasma, and urine. mdpi.comrsc.orgspringernature.com These methods are essential for studying the metabolic pathways of tryptophan and their association with various health and disease states.

Below is a table summarizing typical validation parameters for an LC-MS/MS method for tryptophan metabolite profiling, illustrating the high level of accuracy and precision achievable with the use of deuterated internal standards.

Parameter Typical Performance
Linearity (R²) >0.99
Lower Limit of Quantification (LLOQ) 0.05 - 15 nmol/L
Intra-day Precision (%CV) <15%
Inter-day Precision (%CV) <15%
Accuracy (% Recovery) 85-115%
Data derived from representative studies on tryptophan metabolite quantification. nih.govmdpi.com

Use as a Reference in Microbiome-Host Co-Metabolism Studies

The gut microbiome plays a significant role in host metabolism, and the co-metabolite 3-indoxyl sulfate is a prime example of this intricate relationship. Dietary tryptophan is metabolized by tryptophanase-producing bacteria in the gut to produce indole (B1671886). mdpi.com Indole is then absorbed into the bloodstream, transported to the liver, and metabolized into 3-indoxyl sulfate, which is subsequently excreted in the urine. nih.gov Consequently, the levels of 3-indoxyl sulfate in circulation and urine are considered a reliable biomarker of the gut microbiota's capacity to metabolize tryptophan. nih.gov

In studies investigating the link between the gut microbiome and host health, this compound is used as a reference standard for the accurate measurement of endogenous 3-indoxyl sulfate levels. nih.gov This allows researchers to explore associations between the composition and activity of the gut microbiota and various physiological and pathological conditions. For instance, altered levels of urinary 3-indoxyl sulfate have been linked to conditions such as inflammatory bowel disease, and have been studied in the context of intensive care unit patient outcomes. nih.govresearchgate.net

The following table highlights key findings from studies utilizing the measurement of 3-indoxyl sulfate to understand microbiome-host interactions:

Research Area Key Finding Reference
Gut Dysbiosis Low urinary 3-indoxyl sulfate is associated with reduced gut microbial diversity. nih.gov
Chronic Kidney Disease Elevated serum levels of indoxyl sulfate are a hallmark of chronic kidney disease and are associated with disease progression. mdpi.com
Neurological Health Urinary 3-indoxyl sulfate levels have been positively associated with recurrent depressive symptoms in some patient cohorts. nih.gov

Development of Methods for Monitoring Microbial Tryptophanase Activity in Research Models

Given that the production of indole, the precursor to 3-indoxyl sulfate, is exclusively catalyzed by microbial tryptophanase, monitoring the levels of 3-indoxyl sulfate provides an effective indirect measure of this enzyme's activity in vivo. nih.govnih.gov This is particularly valuable in the development and evaluation of therapeutic strategies that aim to modulate the gut microbiome's metabolic output.

Researchers are actively exploring the development of inhibitors of microbial tryptophanase as a potential therapeutic approach to reduce the production of uremic toxins like indoxyl sulfate. nih.govnih.govresearchgate.net In these preclinical studies, animal models are often treated with a potential inhibitor, and the efficacy of the compound is assessed by measuring the subsequent changes in indole and 3-indoxyl sulfate levels in biological samples such as cecal contents and serum. nih.gov The accurate quantification of 3-indoxyl sulfate, facilitated by the use of this compound as an internal standard, is critical for determining the in vivo potency and effectiveness of these novel inhibitors. nih.gov

The development of such methods allows for a functional readout of the gut microbiome's metabolic activity, moving beyond simple compositional analysis to understand the biochemical impact of the microbiota on the host.

Methodological Innovations and Emerging Research Avenues for 3 Indoxyl Sulfate D4 Potassium Salt

Development of High-Throughput Quantitative Methodologies

The accurate quantification of indoxyl sulfate (B86663) in biological matrices is fundamental to understanding its impact on health and disease, particularly in the context of chronic kidney disease (CKD). nih.govnih.gov The development of high-throughput quantitative methodologies, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been a significant step forward. nih.govresearchgate.net In these methods, 3-Indoxyl Sulfate-d4 Potassium Salt serves as an ideal internal standard. nih.gov

An internal standard is essential to correct for variations in sample preparation and analytical detection. nih.gov Because this compound has nearly identical chemical and physical properties to the endogenous (unlabeled) indoxyl sulfate, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.govresearchgate.net However, it is distinguished by its higher mass due to the four deuterium (B1214612) atoms, allowing for separate and accurate detection. nih.govuu.nl

Researchers have developed and validated numerous LC-MS/MS methods for the quantification of indoxyl sulfate in various biological samples, including plasma, serum, and kidney cells. nih.govmdpi.com These methods typically involve a straightforward sample preparation step, such as protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727), which often contains the deuterated internal standard. nih.govnih.govnih.gov This is followed by rapid chromatographic separation and detection using tandem mass spectrometry, often in the negative electrospray ionization (ESI) mode. nih.govnih.gov The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) enhances the specificity and sensitivity of the assay. nih.govresearchgate.net For instance, a representative transition for 3-Indoxyl Sulfate-d4 is m/z 216.04 → 80.14. nih.gov

These high-throughput methods offer significant advantages over older techniques like HPLC with UV detection or capillary electrophoresis, including higher sensitivity, specificity, and faster analysis times, with total run times often as short as 3 minutes per sample. nih.govmdpi.comnih.gov The established linearity and accuracy of these assays, with correlation coefficients (r²) often exceeding 0.99, ensure reliable quantification over a wide range of physiological and pathological concentrations. nih.govmdpi.com

Interactive Data Table: Comparison of LC-MS/MS Methodologies for Indoxyl Sulfate Quantification

ParameterMethod 1 nih.govuu.nlMethod 2 mdpi.comMethod 3 nih.gov
Internal Standard 13C6-Indoxyl SulfateIndoxyl sulfate-13C63-indoxyl sulfate-d4
Matrix Plasma, Kidney CellsHuman SerumSerum
Sample Preparation Protein Precipitation (Acetonitrile)Protein Precipitation (Methanol)Protein Precipitation (Acetonitrile)
Chromatography Polaris 3 C18-A columnMicro-LCUPLC
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidWater/Methanol with 0.1% Formic AcidNot specified
Run Time 3 minutes10 minutesNot specified
Detection Mode Negative ESI-MS/MS (SRM)High-Resolution Mass Spectrometry (HRMS)UPLC-MS/MS
LLOQ 0.1 µg/mL100 ng/mL0.05 mg/L
**Linearity (r²) **Not specified> 0.99> 0.999

Integration with Multi-Omics Data in Systems Biology Research

The availability of robust quantitative data for indoxyl sulfate, enabled by deuterated standards, is critical for its integration into multi-omics studies. Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics.

Indoxyl sulfate is not merely a waste product; it is a biologically active molecule that can influence cellular signaling and gene expression. nih.govacs.org Studies have shown that indoxyl sulfate is a potent endogenous agonist for the human aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. nih.govacs.orgmdpi.com Upon activation by indoxyl sulfate, AHR translocates to the nucleus and modulates the expression of a wide array of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1, UGT1A1), inflammation (IL6), and the acute-phase response (SAA1). acs.org

This direct link between a metabolite (indoxyl sulfate) and transcriptional regulation is a prime example of where metabolomic data must be integrated with transcriptomic data to build a complete picture. By accurately measuring indoxyl sulfate levels and correlating them with genome-wide changes in gene expression in patients with end-stage renal disease (ESRD), researchers can identify key pathways affected by this uremic toxin. mdpi.com For instance, transcriptomic analysis of monocytes from ESRD patients revealed that metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, are significantly altered, a finding that was confirmed in healthy monocytes stimulated with indoxyl sulfate. mdpi.com This integration of metabolomic (indoxyl sulfate levels) and transcriptomic (gene expression) data provides mechanistic insights into how uremia contributes to systemic effects like inflammation and cardiovascular disease. mdpi.com

Advanced Applications in Metabolic Tracing and Flux Analysis for Indoxyl Sulfate Pathways

Isotopically labeled compounds like this compound are fundamental tools for metabolic tracing and metabolic flux analysis (MFA). nih.gov While this specific compound is primarily used as an internal standard for quantification, the principle of using stable isotopes to trace metabolic pathways is a powerful research strategy. nih.govmedchemexpress.com MFA allows researchers to quantify the rates (fluxes) of metabolic reactions within a cell, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentrations alone. nih.gov

In the context of indoxyl sulfate, research has focused less on tracing the flux of the indoxyl sulfate synthesis pathway itself and more on how indoxyl sulfate accumulation perturbs other central metabolic pathways. nih.gov Comprehensive metabolomic studies have demonstrated that indoxyl sulfate induces significant metabolic alterations in skeletal muscle cells. nih.gov These changes include an upregulation of glycolysis and an increased flow through the pentose phosphate pathway, which is a key cellular response to combat oxidative stress. nih.gov Concurrently, indoxyl sulfate leads to a downregulation of the tricarboxylic acid (TCA) cycle, resulting in mitochondrial dysfunction and reduced ATP production. nih.gov

These findings, which essentially map the rerouting of metabolic fluxes in response to a uremic toxin, are critical for understanding the molecular basis of complications like uremic sarcopenia (muscle wasting). nih.gov The ability to accurately quantify indoxyl sulfate levels using deuterated standards in these experiments is crucial for establishing a clear dose-response relationship between the toxin and the observed metabolic reprogramming.

Future Directions for Standardizing Analytical Measurement of Indoxyl Sulfate in Diverse Research Contexts

While significant progress has been made, the standardization of indoxyl sulfate measurement across different laboratories and research applications remains a key objective. The use of this compound and other stable isotope-labeled standards is a cornerstone of this effort, but further steps are needed. nih.gov

Future directions include:

Development of Certified Reference Materials (CRMs): The availability of CRMs for both indoxyl sulfate and its deuterated analogs is essential for ensuring the accuracy and comparability of results between different analytical platforms and laboratories.

Inter-Laboratory Comparison Studies: Round-robin or proficiency testing schemes, where multiple laboratories analyze the same samples, are needed to assess and improve the reproducibility of indoxyl sulfate quantification.

Expansion to Diverse Matrices: While most methods are validated for serum or plasma, there is a growing need for standardized methods to measure indoxyl sulfate in other matrices such as urine, tissues, and cell culture media to better understand its transport, tissue-specific accumulation, and cellular effects. nih.govmdpi.com

Harmonization of Methods: Encouraging the adoption of harmonized protocols for sample collection, handling, and analysis will reduce pre-analytical variability, a significant source of error in clinical and research settings.

Advancement of Simpler, Faster Assays: While LC-MS/MS is the gold standard, there is continued interest in developing simpler, faster, and more cost-effective methods, such as enzyme-based assays, that could be more readily implemented in routine clinical laboratories for monitoring patients. nih.gov A crucial part of this development is ensuring these new methods show a strong correlation with the highly accurate results obtained from mass spectrometry using deuterated internal standards. nih.gov

Standardization will ultimately enhance the reliability of research findings and is a prerequisite for establishing clinically relevant thresholds for indoxyl sulfate, potentially guiding therapeutic strategies aimed at reducing the burden of this uremic toxin. nih.gov

Q & A

Q. How is 3-Indoxyl Sulfate-d4 Potassium Salt synthesized, and how is deuterium incorporation confirmed?

The synthesis involves deuteration at the 4,5,6,7 positions of the indole ring via catalytic exchange or chemical synthesis. Deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with isotopic purity ≥97% D confirmed by suppliers (e.g., TRC, Toronto Research Chemicals) . Analytical techniques like high-resolution MS (HRMS) are critical for validating molecular weight (255.33 g/mol) and isotopic distribution .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A typical method uses a methanol:acetonitrile (1:1) mobile phase at pH 4–5 for optimal ionization . The deuterated form serves as an internal standard to correct for matrix effects, with transitions monitored at m/z 254.99 (analyte) and 259.03 (d4 standard) . Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates in serum/urine .

Q. What are the storage conditions to ensure stability of this compound?

Store at +4°C short-term or -20°C long-term in airtight, light-resistant containers. The compound is hygroscopic; desiccants or inert atmospheres (e.g., argon) prevent degradation. Stability in solution varies: prepare fresh working solutions in methanol/water (v/v) and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to distinguish 3-Indoxyl Sulfate-d4 from endogenous analogs in complex matrices?

Chromatographic separation is critical. Use a C18 column with a 0.1% formic acid gradient to resolve deuterated and non-deuterated forms. Adjust collision energy (CE) to minimize cross-talk between isotopic channels. For example, CE = 20 eV for 3-Indoxyl Sulfate-d4 vs. 25 eV for the non-deuterated form reduces interference . Validate specificity using isotopically labeled internal standards and matrix-matched calibration curves .

Q. What experimental strategies address discrepancies in reported effective concentrations of 3-Indoxyl Sulfate in in vitro models?

Studies report conflicting effective concentrations (e.g., 0.5–2.0 mM in proximal tubule cells vs. 250 µM for NF-κB activation) . To reconcile this:

  • Standardize cell culture conditions (e.g., serum-free media to avoid protein binding).
  • Use kinetic assays to monitor time-dependent effects (e.g., oxidative stress peaks at 24 hrs).
  • Validate cytotoxicity thresholds via ATP/MTT assays .

Q. How does isotopic purity (e.g., ≥97% D) impact the reliability of 3-Indoxyl Sulfate-d4 as an internal standard in quantitative metabolomics?

High isotopic purity minimizes "isotopic spillover" during MS detection, ensuring accurate quantification. For example, ≥97% D reduces the natural abundance of unlabelled ions in the d4 channel by <3%. Cross-validate with alternative standards (e.g., 13C-labeled analogs) in multiplexed assays to confirm precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.